
Cantrixil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TRX-E-002-1, also known as Cantrixil, is a novel third-generation benzopyran molecule. It has shown significant potential in the treatment of recurrent chemotherapy-resistant ovarian cancer. This compound induces apoptosis in both ovarian cancer stem-like cells and somatic cancer cells, making it a promising candidate for cancer therapy .
Preparation Methods
The synthesis of TRX-E-002-1 involves multiple steps, including the formation of the benzopyran core and subsequent functionalization. The synthetic route typically includes the use of various reagents and catalysts to achieve the desired stereochemistry and functional groups. Industrial production methods focus on optimizing yield and purity while ensuring cost-effectiveness and scalability .
Chemical Reactions Analysis
TRX-E-002-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include various solvents, temperatures, and catalysts to achieve the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
TRX-E-002-1 has a wide range of scientific research applications, including:
Chemistry: It serves as a model compound for studying benzopyran derivatives and their reactivity.
Biology: It is used to investigate the mechanisms of apoptosis in cancer cells and the role of cancer stem cells in drug resistance.
Medicine: TRX-E-002-1 is being developed as a therapeutic agent for the treatment of ovarian cancer and potentially other types of cancer.
Industry: The compound’s unique properties make it a valuable tool for developing new cancer therapies and understanding the molecular basis of drug resistance
Mechanism of Action
TRX-E-002-1 exerts its effects by inducing apoptosis in cancer cells through both caspase-dependent and caspase-independent pathways. It targets CD44-positive ovarian cancer stem-like cells and CD44-negative ovarian somatic cancer cells. The compound also inhibits tubulin polymerization, leading to mitotic delays and cell death. These mechanisms make TRX-E-002-1 a potent anti-cancer agent .
Comparison with Similar Compounds
TRX-E-002-1 is part of a class of compounds known as benzopyrans. Similar compounds include:
Phenoxodiol: A first-generation benzopyran with limited bioavailability.
Triphendiol: A second-generation benzopyran with improved anti-cancer activity.
ME-344: Another second-generation benzopyran that inhibits tubulin polymerization.
Compared to these compounds, TRX-E-002-1 has shown greater potency and a broader range of anti-cancer activity. Its ability to target cancer stem cells and inhibit tubulin polymerization sets it apart from other benzopyrans .
Properties
CAS No. |
1803036-93-2 |
|---|---|
Molecular Formula |
C24H24O6 |
Molecular Weight |
408.4 g/mol |
IUPAC Name |
(3R,4S)-3-(4-hydroxy-3,5-dimethoxyphenyl)-4-(4-hydroxyphenyl)-8-methyl-3,4-dihydro-2H-chromen-7-ol |
InChI |
InChI=1S/C24H24O6/c1-13-19(26)9-8-17-22(14-4-6-16(25)7-5-14)18(12-30-24(13)17)15-10-20(28-2)23(27)21(11-15)29-3/h4-11,18,22,25-27H,12H2,1-3H3/t18-,22-/m0/s1 |
InChI Key |
JFVVPUGGRUGRBJ-AVRDEDQJSA-N |
Isomeric SMILES |
CC1=C(C=CC2=C1OC[C@H]([C@H]2C3=CC=C(C=C3)O)C4=CC(=C(C(=C4)OC)O)OC)O |
Canonical SMILES |
CC1=C(C=CC2=C1OCC(C2C3=CC=C(C=C3)O)C4=CC(=C(C(=C4)OC)O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


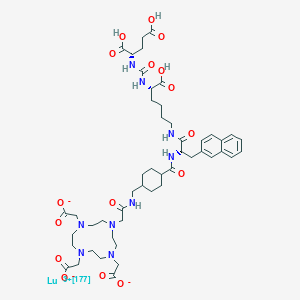
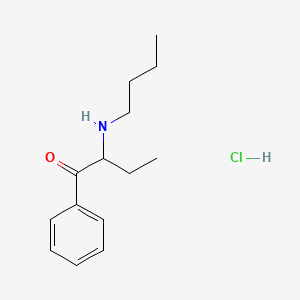

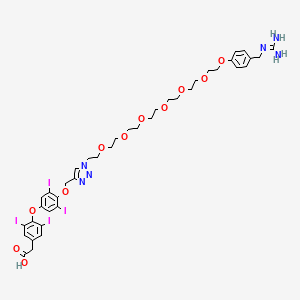
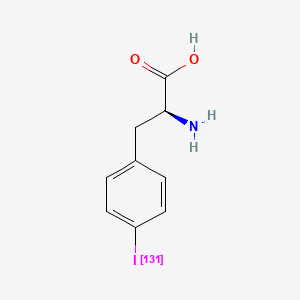



![[cyano-[3-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]methyl] (1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B10854275.png)
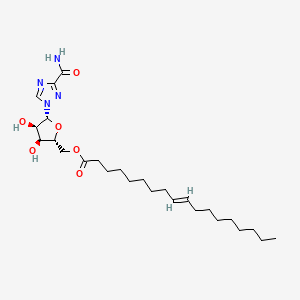

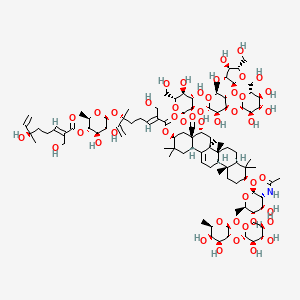
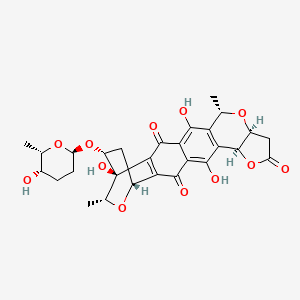
![3-(3,5-dichlorophenyl)-3-[[(2S)-3-phenylmethoxy-2-[5-(pyridin-2-ylamino)pentanoylamino]propanoyl]amino]propanoic acid](/img/structure/B10854312.png)
